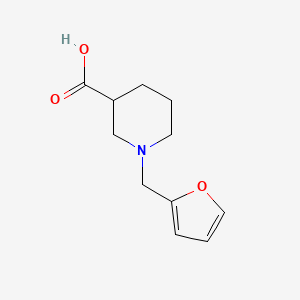

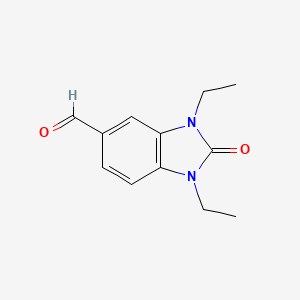

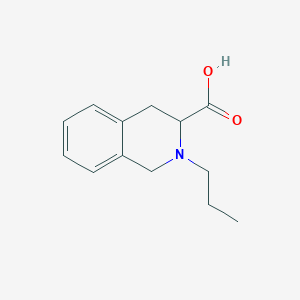

2,5-Dimethyl-1-(5-methyl-pyridin-2-yl)-1H-pyrrole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2,5-Dimethyl-1-(5-methyl-pyridin-2-yl)-1H-pyrrole-3-carbaldehyde" is a derivative of pyrrole-3-carbaldehyde, which is a significant building block in organic synthesis. Pyrrole derivatives are known for their applications in various fields, including pharmaceuticals, materials science, and as analytical reagents .

Synthesis Analysis

The synthesis of pyrrole-2-carbaldehyde derivatives, which are structurally related to the compound , can be achieved through oxidative annulation and direct Csp3-H to C=O oxidation. This method has been demonstrated using aryl methyl ketones, arylamines, and acetoacetate esters, providing a practical approach to these compounds without the need for stoichiometric quantities of hazardous oxidants .

Molecular Structure Analysis

While the specific molecular structure of "2,5-Dimethyl-1-(5-methyl-pyridin-2-yl)-1H-pyrrole-3-carbaldehyde" is not directly discussed in the provided papers, related compounds such as dimethylindium-pyridine-2-carbaldehyde oximate have been studied. These compounds exhibit complex coordination chemistry, with the indium atoms adopting a distorted trigonal bipyramidal geometry .

Chemical Reactions Analysis

Pyrrole-2-carbaldehyde derivatives are reactive towards various reagents. For instance, they can react with primary amino groups under mild conditions, as demonstrated by the use of 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde for the derivatization of amino acids for HPLC analysis . Additionally, reactions with organo-derivatives of Group III elements have been explored, leading to the formation of oximates with potential fused-ring structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be inferred from related compounds. For example, the use of 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde as a derivatization reagent suggests that it has suitable reactivity and stability under ambient conditions for analytical applications . The crystal structures of various pyrrole derivatives reveal their propensity to form hydrogen-bonded dimers and polymers, which could influence their physical properties such as solubility and melting points .

Scientific Research Applications

Synthesis and Structural Analysis

Crystal and Molecular Structure Studies : Research on related compounds, like dimethylindium-pyridine-2-carbaldehyde oximate, elucidates the crystal and molecular structures, offering insights into coordination chemistry and potential applications in material science (Shearer et al., 1980).

Synthesis of Pyrrole Derivatives : Studies on the synthesis of pyrrole chalcone derivatives and their spectroscopic confirmation highlight the versatility of pyrrole compounds in organic synthesis and potential applications in designing new molecules with specific properties (Singh et al., 2014).

Heterocyclic Chemistry

- Pyrrolyl Compounds Synthesis : The regiospecific preparation of group 14 5-metallated pyrrole-2-carbaldehydes provides a foundation for further explorations in heterocyclic chemistry and the development of novel compounds with potential applications in catalysis and material science (Denat et al., 1992).

Molecular Interactions and Catalysis

Molecular Interactions : The study of 5,6-dimethyl-2-(pyridin-2-yl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole showcases the importance of hydrogen bonding in molecular interactions, which could have implications in the design of molecular recognition systems and sensors (Geiger & Destefano, 2014).

Catalysis in Polymerization : Research on aluminum and zinc complexes supported by pyrrole-based ligands in the ring-opening polymerization of ε-caprolactone points to potential applications in polymer science, offering pathways to synthesize biodegradable plastics and other polymers (Qiao et al., 2011).

Novel Synthetic Methods

Multicomponent Reactions : The development of novel multicomponent synthesis of pyridine-pyrimidines catalyzed by ionic liquid supports highlights innovative approaches in synthetic organic chemistry, providing efficient methods for constructing complex molecules (Rahmani et al., 2018).

Reactions of Pyrroles with Carbon Monoxide and Ethanol : Studies on the reactions of dimethylpyrrole with carbon monoxide and ethanol to produce various pyrrole-carbaldehydes showcase the flexibility of pyrrole compounds in organic synthesis, offering pathways to novel compounds with potential applications in pharmaceuticals and agrochemicals (Treibs & Wilhelm, 1979).

properties

IUPAC Name |

2,5-dimethyl-1-(5-methylpyridin-2-yl)pyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-9-4-5-13(14-7-9)15-10(2)6-12(8-16)11(15)3/h4-8H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMPWCOWGBYEPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)N2C(=CC(=C2C)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethyl-1-(5-methyl-pyridin-2-yl)-1H-pyrrole-3-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide](/img/structure/B1308922.png)

![(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1308949.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1308951.png)